molecular formula C18H27N3 B13732812 AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- CAS No. 37683-53-7

AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL-

Cat. No.: B13732812
CAS No.: 37683-53-7
M. Wt: 285.4 g/mol
InChI Key: AHSCGRGHIAQEDM-UHFFFAOYSA-N
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Description

AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- is a complex organic compound that belongs to the class of azepinoindoles These compounds are characterized by their unique ring structures, which combine elements of both azepine and indole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the azepine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the dimethylaminopropyl and methyl groups through nucleophilic substitution.

    Hydrogenation: Reduction of double bonds to achieve the hexahydro configuration.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction of any remaining double bonds or functional groups using hydrogen gas and a palladium catalyst.

    Substitution: Introduction of new functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    AZEPINO(4,5-b)INDOLE Derivatives: Other compounds with similar ring structures but different substituents.

    Indole Derivatives: Compounds with the indole ring but lacking the azepine component.

    Azepine Derivatives: Compounds with the azepine ring but lacking the indole component.

Uniqueness

AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

37683-53-7

Molecular Formula

C18H27N3

Molecular Weight

285.4 g/mol

IUPAC Name

N,N-dimethyl-3-(3-methyl-1,2,4,5-tetrahydroazepino[4,5-b]indol-6-yl)propan-1-amine

InChI

InChI=1S/C18H27N3/c1-19(2)11-6-12-21-17-8-5-4-7-15(17)16-9-13-20(3)14-10-18(16)21/h4-5,7-8H,6,9-14H2,1-3H3

InChI Key

AHSCGRGHIAQEDM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(CC1)N(C3=CC=CC=C23)CCCN(C)C

Origin of Product

United States

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